Emtricitabine Carboxylic Acid
Übersicht
Beschreibung
Emtricitabine Carboxylic Acid is a compound with the molecular formula C8H8FN3O4S . It is also known as 1,3-Oxathiolane-2-carboxylic acid .
Synthesis Analysis
The synthesis of Emtricitabine Carboxylic Acid involves multiple steps. A key step is the Vorbrüggen glycosylation, which is promoted by adding water and sodium iodide (NaI) to chlorotrimethylsilane (TMSCl). This activates a 1,3-oxathiolanyl acetate donor for N-glycosylation of silylated cytosine derivatives, leading to cis oxathiolane products .Molecular Structure Analysis
The molecular structure of Emtricitabine Carboxylic Acid consists of a carboxyl functional group, CO2H, attached to a 1,3-oxathiolane ring . The average mass of the molecule is 261.230 Da .Chemical Reactions Analysis
As a carboxylic acid, Emtricitabine Carboxylic Acid can undergo typical reactions of this class of compounds, such as esterification and amide formation .Physical And Chemical Properties Analysis
Emtricitabine Carboxylic Acid has a density of 2.0±0.1 g/cm3, a boiling point of 510.2±60.0 °C at 760 mmHg, and a flash point of 262.4±32.9 °C. It has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Environmental Impact in Water Treatment
A study by Funke, Prasse, and Ternes (2016) investigated the degradation of antiviral drugs like emtricitabine in biological wastewater treatment. They discovered that the primary biotransformation reaction for these compounds, including emtricitabine, was the oxidation of the terminal hydroxyl-moiety to the corresponding carboxylic acid. Their findings highlight emtricitabine carboxylic acid's presence in wastewater effluents and its environmental persistence, raising concerns about its impact on the urban water cycle and drinking water quality (Funke, Prasse, & Ternes, 2016).
Pharmacological Analysis and Stability
Abdulrahman A Al-Majed et al. (2020) conducted a comprehensive review of the physical and pharmaceutical characteristics of Emtricitabine, including its pharmacological and pharmacokinetic properties. This study offers insights into the analytical methods used for testing Emtricitabine in pharmaceutical systems, which is crucial for ensuring the quality and efficacy of the drug (Al-Majed et al., 2020).
Enhanced Drug Delivery Systems
Mandal et al. (2016) focused on improving the delivery of Emtricitabine through nanoformulation. They developed a polymeric nanoparticle-based method to enhance the drug's loading and release characteristics. This study provides a potential pathway for overcoming the challenges of Emtricitabine's large volume distribution and short plasma half-life, suggesting a more efficient delivery method for the drug (Mandal et al., 2016).
Drug Interaction and Transport Mechanisms
A study by Reznicek et al. (2017) explored whether emtricitabine is a substrate of various drug transporters like MATE1, OCT1, OCT2, P-gp, BCRP, or MRP2. Their findings show that emtricitabine is a substrate of MATE1, suggesting a potential for drug-drug interactions in treatments involving emtricitabine. This research is critical for understanding the pharmacokinetics and safe use of emtricitabine in combination therapies (Reznicek et al., 2017).
Wirkmechanismus
Target of Action
Emtricitabine Carboxylic Acid, also known as Emtricitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used for the treatment and prophylaxis of HIV . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for transcribing the viral RNA into DNA .
Mode of Action
Emtricitabine works by inhibiting the HIV reverse transcriptase enzyme . It is a cytidine analogue, which means it resembles the natural substrate deoxycytidine . Once inside the cell, Emtricitabine is phosphorylated to form Emtricitabine 5’-triphosphate . This active form of the drug competes with the natural substrate deoxycytidine 5’-triphosphate for incorporation into the nascent viral DNA. Once incorporated, it results in premature termination of the DNA chain, thereby preventing the transcription of HIV RNA to DNA .
Biochemical Pathways
Emtricitabine primarily affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This disruption prevents the virus from replicating and spreading to other cells.
Pharmacokinetics
Emtricitabine exhibits high bioavailability (93%) and is metabolized through hepatic oxidation and glucuronidation . It has a half-life of approximately 10 hours, and it is excreted both renally (86%) and fecally (14%) .
Result of Action
The primary result of Emtricitabine’s action is the inhibition of HIV replication, which helps to control the progression of HIV infection . By preventing the transcription of HIV RNA to DNA, Emtricitabine reduces the viral load in the body, which can help to improve immune system function .
Action Environment
The efficacy and stability of Emtricitabine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance its effectiveness, as Emtricitabine is often used in combination with other medications for the treatment of HIV-1 infections . Additionally, factors such as the patient’s overall health, other underlying conditions, and adherence to medication regimen can also impact the drug’s action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHACZWRCOKKIZ-MHTLYPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1238210-10-0 | |
Record name | Emtricitabine carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238210100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMTRICITABINE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61557K3S8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.